1-Boc-3-(2,6-dichlorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl substituent.
Preparation Methods
The synthesis of 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine typically involves the reaction of 3-(2,6-dichlorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove the Boc protecting group and obtain the free amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity and selectivity towards these targets, while the Boc group provides stability and protection during chemical transformations. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Boc-3-(2,6-dichlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-chlorophenyl)pyrrolidine: Similar structure but with a single chlorine atom at the para position.
1-Boc-3-(2,4-dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at the ortho and para positions.
1-Boc-3-(2,6-difluorophenyl)pyrrolidine: Similar structure but with fluorine atoms instead of chlorine.
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine: Similar structure but with methyl groups instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C15H19Cl2NO2 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
tert-butyl 3-(2,6-dichlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
IDIUMCLWEWZFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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